N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine
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Overview
Description
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is an organic compound that belongs to the class of heterocyclic amines This compound is characterized by a benzodioxin ring fused with an amine group and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine typically begins with 2,3-dihydroxybenzoic acid as the starting material. The synthetic route involves several key steps:
Alkylation of Phenolic Hydroxyl Group: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
This synthetic route is advantageous due to its fewer side reactions, simplified isolation process, and higher yield with increased purity, making it suitable for large-scale preparation .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Lacks the N-methyl group.
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)ethanamine: Differs in the position of the substituent.
Uniqueness
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H11NO2 |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxin-5-amine |
InChI |
InChI=1S/C9H11NO2/c1-10-7-3-2-4-8-9(7)12-6-5-11-8/h2-4,10H,5-6H2,1H3 |
InChI Key |
HHRYEPMEWPMMFG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
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